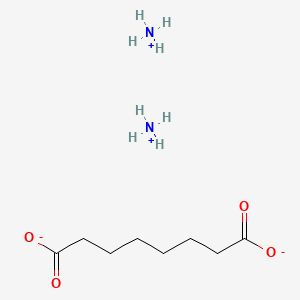
Diammonium suberate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diammonium suberate is an organic compound with the molecular formula C8H20N2O4 . It is the diammonium salt of suberic acid, also known as octanedioic acid. This compound is characterized by its ability to form stable salts and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diammonium suberate can be synthesized through the neutralization of suberic acid with ammonia. The reaction typically involves dissolving suberic acid in water and gradually adding ammonia until the pH reaches a neutral level. The solution is then evaporated to obtain this compound crystals.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The use of high-purity reagents and controlled temperature and pH conditions are crucial for the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions: Diammonium suberate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form suberic acid and other oxidation products.
Reduction: It can be reduced to form suberic acid derivatives.
Substitution: this compound can participate in substitution reactions where the ammonium ions are replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various metal salts can be used to replace ammonium ions.
Major Products:
Oxidation: Suberic acid and its derivatives.
Reduction: Reduced forms of suberic acid.
Substitution: Metal suberates.
Scientific Research Applications
Diammonium suberate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other suberic acid derivatives.
Biology: this compound is used in studies involving enzyme inhibition and protein interactions.
Industry: this compound is used in the production of polymers, resins, and coatings. It is also used as a corrosion inhibitor and in the stabilization of soil and other materials.
Mechanism of Action
The mechanism of action of diammonium suberate involves its ability to interact with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites. In industrial applications, it acts as a stabilizing agent by forming strong ionic bonds with other compounds, thereby enhancing their stability and performance.
Comparison with Similar Compounds
Diammonium suberate can be compared with other similar compounds such as:
Diammonium adipate: Similar in structure but with a shorter carbon chain.
Diammonium sebacate: Similar in structure but with a longer carbon chain.
Diammonium hydrogen phosphate: Different in structure but similar in its use as a stabilizing agent.
Uniqueness: this compound is unique due to its specific carbon chain length, which provides it with distinct physical and chemical properties. Its ability to form stable salts and its versatility in various applications make it a valuable compound in both research and industry.
Properties
CAS No. |
71411-67-1 |
|---|---|
Molecular Formula |
C8H20N2O4 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
diazanium;octanedioate |
InChI |
InChI=1S/C8H14O4.2H3N/c9-7(10)5-3-1-2-4-6-8(11)12;;/h1-6H2,(H,9,10)(H,11,12);2*1H3 |
InChI Key |
SVKRTZCBJZSUJT-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCC(=O)[O-])CCC(=O)[O-].[NH4+].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


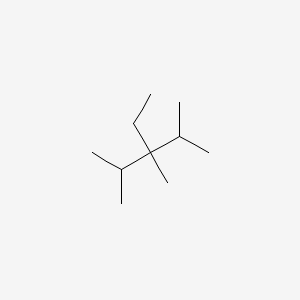
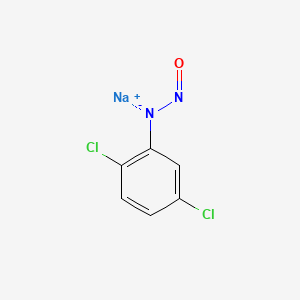

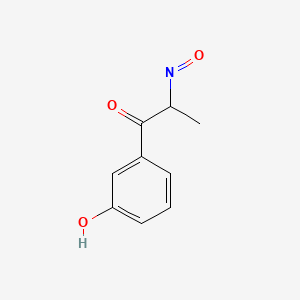

![2-(4-Methoxy-2-propan-2-yloxyanilino)-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B12643678.png)

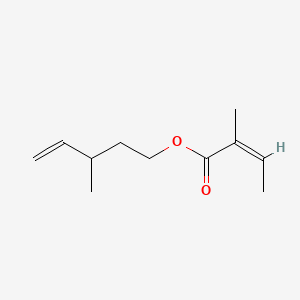
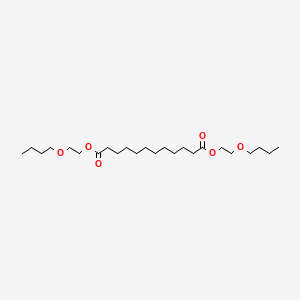
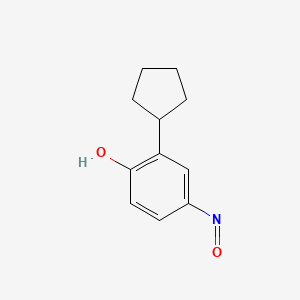


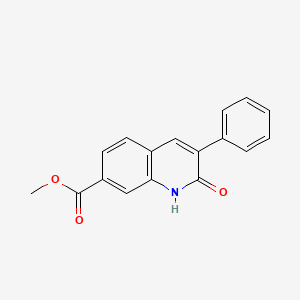
![BenzaMide, N-[4-[8-aMino-3-(1-Methylethyl)iMidazo[1,5-a]pyrazin-1-yl]-1-naphthalenyl]-3-(trifluoroMethyl)-](/img/structure/B12643743.png)
